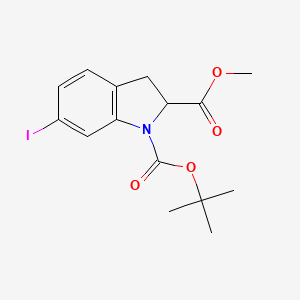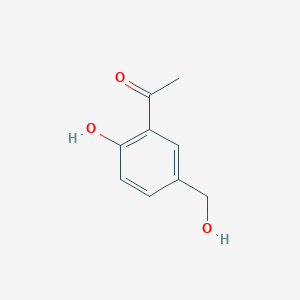
1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone is an organic compound with the molecular formula C9H10O3 It is a derivative of acetophenone, characterized by the presence of hydroxyl and hydroxymethyl groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the hydroxylation of 1-(2-hydroxyphenyl)ethanone using formaldehyde under basic conditions. The reaction typically proceeds as follows:
Reactants: 1-(2-hydroxyphenyl)ethanone, formaldehyde, and a base (e.g., sodium hydroxide).
Conditions: The reaction is carried out in an aqueous medium at elevated temperatures (around 60-80°C) for several hours.
Product: this compound is obtained after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base (e.g., sodium hydroxide) at elevated temperatures.
Major Products:
Oxidation: 1-(2-Hydroxy-5-carboxyphenyl)ethanone.
Reduction: 1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanol.
Substitution: 1-(2-Hydroxy-5-(alkoxymethyl)phenyl)ethanone.
Scientific Research Applications
1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology: The compound’s hydroxyl and hydroxymethyl groups can interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals, including fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone involves its ability to form hydrogen bonds and interact with various molecular targets. The hydroxyl and hydroxymethyl groups can participate in hydrogen bonding with amino acids in proteins, influencing enzyme activity and protein-ligand interactions. Additionally, the carbonyl group can act as an electrophile, participating in nucleophilic addition reactions.
Comparison with Similar Compounds
1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone can be compared with other similar compounds:
1-(2-Hydroxy-5-methylphenyl)ethanone: Lacks the hydroxymethyl group, making it less versatile in chemical modifications.
1-(2-Hydroxy-5-methoxyphenyl)ethanone: Contains a methoxy group instead of a hydroxymethyl group, affecting its reactivity and interactions.
2-Hydroxy-1-phenylethanone: Lacks the hydroxymethyl group and has different reactivity due to the absence of additional functional groups.
These comparisons highlight the unique properties of this compound, particularly its hydroxymethyl group, which enhances its versatility in chemical reactions and interactions.
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
166.17 g/mol |
IUPAC Name |
1-[2-hydroxy-5-(hydroxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H10O3/c1-6(11)8-4-7(5-10)2-3-9(8)12/h2-4,10,12H,5H2,1H3 |
InChI Key |
HQQHVOIYCLBRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


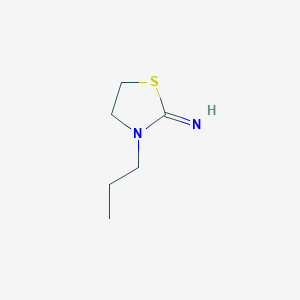

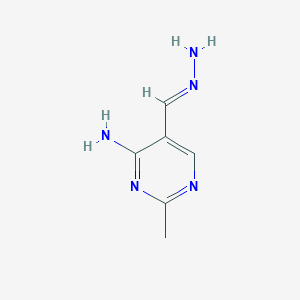
![3-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13098356.png)
![7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B13098361.png)
![6-Methyl[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B13098362.png)
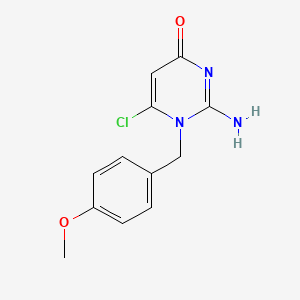

![6-Methyl-5H-imidazo[4,5-d][1,2,3]triazin-4-amine](/img/structure/B13098373.png)
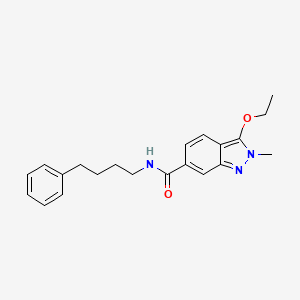
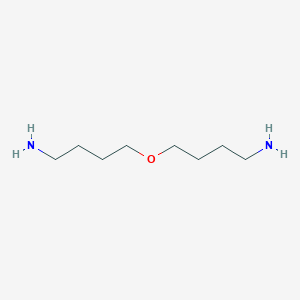
![3-Cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13098392.png)
![2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine hydrochloride](/img/structure/B13098400.png)
